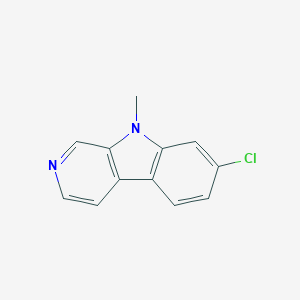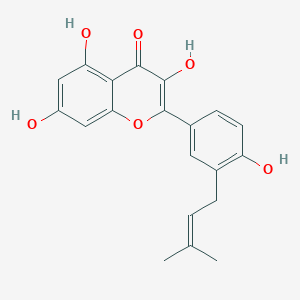![molecular formula C14H6N4S B129834 Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide CAS No. 143746-74-1](/img/structure/B129834.png)
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide, also known as NTCDA, is a heterocyclic compound that has been extensively studied for its potential applications in various fields such as optoelectronics, material science, and biomedical research. NTCDA has a unique molecular structure that allows it to exhibit interesting properties such as high electron mobility, photoluminescence, and photoconductivity.
科学的研究の応用
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been extensively studied for its potential applications in various fields such as optoelectronics, material science, and biomedical research. In the field of optoelectronics, Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been used as a semiconductor material for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide exhibits high electron mobility and photoluminescence, which make it a promising candidate for use in these devices.
In the field of material science, Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been studied for its potential use as a building block for the synthesis of novel organic materials. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has a unique molecular structure that allows it to form self-assembled monolayers (SAMs) on various substrates. SAMs of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide have been shown to exhibit interesting properties such as high thermal stability and water repellency.
In the field of biomedical research, Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been studied for its potential use as an antitumor agent. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide as an antitumor agent is not fully understood, but it is believed to involve the induction of apoptosis in cancer cells.
作用機序
The mechanism of action of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide is not fully understood, but it is believed to involve the interaction of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide with various cellular components such as proteins and DNA. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has also been shown to interact with various proteins, including tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and proliferation.
生化学的および生理学的効果
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide can inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and inhibit the activity of topoisomerase II. In vivo studies have shown that Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide can inhibit the growth of tumors in mice and reduce tumor volume.
実験室実験の利点と制限
One of the major advantages of using Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide in lab experiments is its unique molecular structure, which allows it to exhibit interesting properties such as high electron mobility and photoluminescence. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide in lab experiments is its low solubility in common organic solvents, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide. One possible direction is the development of novel organic materials based on Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide. SAMs of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide have been shown to exhibit interesting properties such as high thermal stability and water repellency, which make them promising candidates for use in various applications such as sensors and coatings.
Another possible direction is the study of the mechanism of action of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide as an antitumor agent. The interaction of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide with various cellular components such as proteins and DNA needs to be further elucidated in order to fully understand how Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide inhibits the growth of cancer cells.
Finally, the development of new synthesis methods for Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide and its derivatives could lead to the discovery of novel compounds with interesting properties and potential applications in various fields.
合成法
The synthesis of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide involves the reaction of 2,6-dichloronaphthalene with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with cyanogen bromide to form Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide. The overall reaction scheme is shown below:
特性
CAS番号 |
143746-74-1 |
|---|---|
製品名 |
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide |
分子式 |
C14H6N4S |
分子量 |
262.29 g/mol |
IUPAC名 |
(4-cyanoiminobenzo[f][1]benzothiol-9-ylidene)cyanamide |
InChI |
InChI=1S/C14H6N4S/c15-7-17-12-9-3-1-2-4-10(9)13(18-8-16)14-11(12)5-6-19-14/h1-6H |
InChIキー |
ARDDJTFNQIDAJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC#N)C3=C(C2=NC#N)SC=C3 |
正規SMILES |
C1=CC=C2C(=C1)C(=NC#N)C3=C(C2=NC#N)SC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



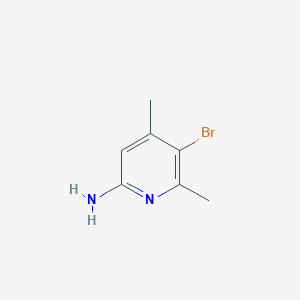
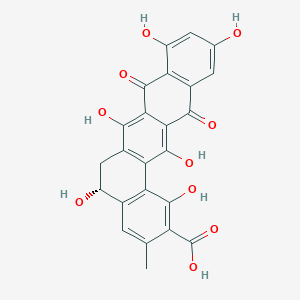
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
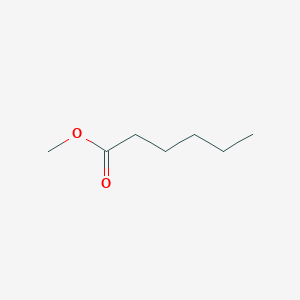
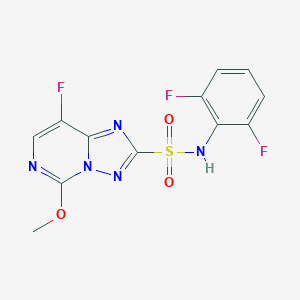
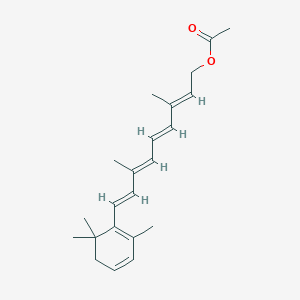
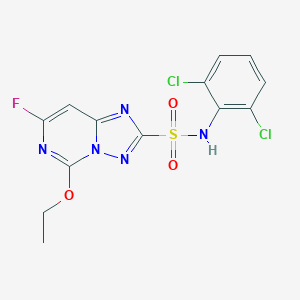
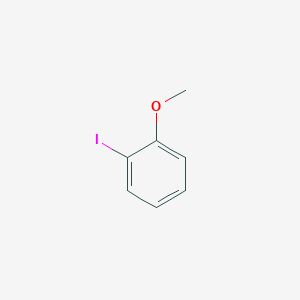

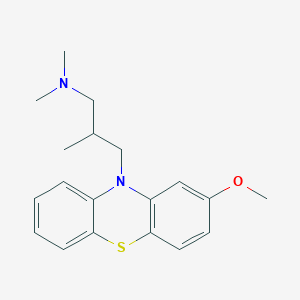
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)

